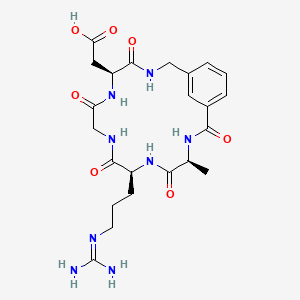

1-(4-methyl-1H-indol-3-yl)butan-2-amine

説明

4-メチル-α-エチルトリプタミンは、4-メチル-α-エチルトリプタミンとも呼ばれ、トリプタミン類に属する合成化合物です。これは、推定上の興奮剤、幻覚剤、エンタクトゲン薬です。 この化合物は、他のトリプタミンと構造的に関連しており、オンラインで「研究用化学物質」として販売されることがよくあります 。これは、中枢神経系への潜在的な影響とそのさまざまな神経伝達物質システムとの相互作用について研究されてきました。

2. 製法

合成経路と反応条件

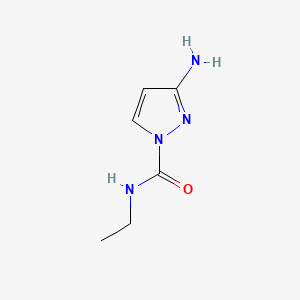

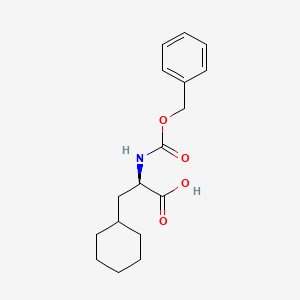

4-メチル-α-エチルトリプタミン合成は、通常、トリプタミン誘導体のアルキル化を伴います。一般的な方法の1つは、制御された条件下で4-メチルインドールとエチルアミンを反応させることを含みます。 この反応は通常、触媒の存在下、不活性雰囲気中で行われ、酸化を防ぎます 。

工業生産方法

4-メチル-α-エチルトリプタミンの工業生産方法は、デザイナードラッグおよび研究用化学物質としてのステータスのため、十分に文書化されていません。大規模合成の一般的な原則には、副産物の生成を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。

作用機序

4-メチル-α-エチルトリプタミンの作用機序は、さまざまな神経伝達物質システムとの相互作用を含みます。それは、特にその幻覚効果に関連する5-HT2A受容体でセロトニン受容体アゴニストとして作用します。 さらに、ドーパミンやノルエピネフリンなどの他の神経伝達物質の放出に影響を与える可能性があります 。

6. 類似の化合物との比較

類似の化合物

- 4-メチル-α-メチルトリプタミン(4-Me-αMT)

- 5-フルオロ-α-エチルトリプタミン(5-F-αET)

- 7-クロロ-α-メチルトリプタミン(7-Cl-αMT)

- 7-メチル-α-エチルトリプタミン(7-Me-αET)

独自性

4-メチル-α-エチルトリプタミンは、インドール環における特定の置換パターンにより、薬理学的特性に影響を与え、ユニークです。 他のトリプタミンと比較して、セロトニン受容体における活性の独自のプロフィールを持ち、中枢神経系への独特の影響に貢献しています 。

生化学分析

Biochemical Properties

1-(4-Methyl-1H-indol-3-yl)butan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound binds to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood, cognition, and perception .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by activating serotonin receptors, leading to changes in intracellular signaling cascades. This activation can result in altered gene expression and modulation of cellular metabolism. The compound has been shown to affect the release of neurotransmitters, thereby influencing synaptic transmission and neuronal communication. Additionally, this compound can impact the function of immune cells, potentially modulating immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, leading to receptor activation and subsequent intracellular signaling. This binding triggers a cascade of events, including the activation of second messenger systems such as phospholipase C and the release of intracellular calcium ions. These signaling events ultimately result in changes in gene expression and modulation of cellular functions. Additionally, this compound inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and leading to increased levels of serotonin, dopamine, and norepinephrine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and mood, while higher doses can lead to adverse effects such as anxiety, agitation, and hallucinations. Threshold effects have been observed, where a certain dosage is required to elicit noticeable effects. Toxicity studies have indicated that extremely high doses of this compound can result in neurotoxicity and damage to specific brain regions .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by the liver, where it undergoes oxidative deamination by monoamine oxidase to form corresponding metabolites. These metabolites are further processed by other enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites that are eventually excreted from the body. The compound’s interaction with these metabolic pathways can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can be transported by serotonin transporters and other membrane-bound proteins. The distribution of the compound within tissues is influenced by its affinity for specific receptors and binding proteins, leading to its accumulation in certain regions of the brain and other tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific compartments within cells, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall activity within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-.alpha.-Ethyltryptamine typically involves the alkylation of tryptamine derivatives. One common method includes the reaction of 4-methylindole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for 4-Methyl-.alpha.-Ethyltryptamine are not well-documented due to its status as a designer drug and research chemical. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the production of by-products.

化学反応の分析

反応の種類

4-メチル-α-エチルトリプタミンは、次のものを含むいくつかのタイプの化学反応を受けます。

酸化: この反応は、さまざまな酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、インドール環に結合した官能基を変更できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は水酸化誘導体の形成につながる可能性があり、置換反応はさまざまな置換トリプタミンを生成する可能性があります 。

4. 科学研究への応用

4-メチル-α

化学: トリプタミン誘導体とその化学的性質の研究における参照化合物として使用されます。

生物学: 研究は、神経伝達物質システム、特にセロトニン受容体との相互作用に焦点を当ててきました。

医学: 医療用として承認されていませんが、精神障害の治療における潜在的な治療効果について調査されています。

科学的研究の応用

4-Methyl-alpha

Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.

Biology: Research has focused on its interactions with neurotransmitter systems, particularly serotonin receptors.

Medicine: Although not approved for medical use, it has been investigated for its potential therapeutic effects in treating psychiatric disorders.

Industry: Its use in industry is limited due to its classification as a research chemical.

類似化合物との比較

Similar Compounds

- 4-Methyl-.alpha.-Methyltryptamine (4-Me-αMT)

- 5-Fluoro-.alpha.-Ethyltryptamine (5-F-αET)

- 7-Chloro-.alpha.-Methyltryptamine (7-Cl-αMT)

- 7-Methyl-.alpha.-Ethyltryptamine (7-Me-αET)

Uniqueness

4-Methyl-.alpha.-Ethyltryptamine is unique due to its specific substitution pattern on the indole ring, which influences its pharmacological properties. Compared to other tryptamines, it has a distinct profile of activity at serotonin receptors, contributing to its unique effects on the central nervous system .

特性

IUPAC Name |

1-(4-methyl-1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-12-6-4-5-9(2)13(10)12/h4-6,8,11,15H,3,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHCIOVNXOVPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC(=C21)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726715 | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28289-30-7 | |

| Record name | α-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-alpha-ethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-.ALPHA.-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBF4N6JJ4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)